molecular formula C22H21FN2O B12903476 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one CAS No. 918645-98-4

6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one

Cat. No.: B12903476
CAS No.: 918645-98-4
M. Wt: 348.4 g/mol
InChI Key: IGWZVDLKGNBEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound with a unique structure that includes a fluorine atom, a methyl group, and a propyl group attached to a dihydroquinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its binding affinity to certain enzymes and receptors, making it a potent inhibitor or activator of specific biological processes. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific substitution pattern and the presence of both fluorine and propyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

918645-98-4

Molecular Formula

C22H21FN2O

Molecular Weight

348.4 g/mol

IUPAC Name

6-fluoro-3-methyl-3-propyl-1-quinolin-3-yl-4H-quinolin-2-one

InChI

InChI=1S/C22H21FN2O/c1-3-10-22(2)13-16-11-17(23)8-9-20(16)25(21(22)26)18-12-15-6-4-5-7-19(15)24-14-18/h4-9,11-12,14H,3,10,13H2,1-2H3

InChI Key

IGWZVDLKGNBEMG-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2=C(C=CC(=C2)F)N(C1=O)C3=CC4=CC=CC=C4N=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.